molecular formula C24H29FN4O3 B2623077 N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922557-03-7

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2623077
CAS No.: 922557-03-7
M. Wt: 440.519
InChI Key: VLSOTCSJZUVLHR-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a fluoro-substituted phenyl ring, an indoline moiety, and a morpholine ring, all connected through an oxalamide linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Fluoro-Methylphenyl Intermediate: The synthesis begins with the preparation of the 3-fluoro-4-methylphenyl intermediate through electrophilic aromatic substitution reactions.

    Indoline Derivative Preparation: The next step involves the synthesis of the 1-methylindoline derivative, which can be achieved through N-alkylation of indoline.

    Morpholine Derivative Synthesis: The morpholine ring is introduced through nucleophilic substitution reactions.

    Oxalamide Formation: The final step involves the coupling of the fluoro-methylphenyl intermediate, the indoline derivative, and the morpholine derivative through an oxalamide linkage, typically using oxalyl chloride as the coupling reagent under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
  • N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)oxalamide

Uniqueness

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of the fluoro-substituted phenyl ring and the morpholine ring, which confer distinct chemical and biological properties compared to its analogs. These structural features may result in different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O3/c1-16-3-5-19(14-20(16)25)27-24(31)23(30)26-15-22(29-9-11-32-12-10-29)17-4-6-21-18(13-17)7-8-28(21)2/h3-6,13-14,22H,7-12,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSOTCSJZUVLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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